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Compound Name:
2-Chloro-3-methoxy-4-

pyridinamine hydrochloride

Cat. No.: B8139761

Get Quote

Architectural and Synthetic Profiling of 2-Chloro-3-methoxy-4-pyridinamine Hydrochloride in

Advanced API Development

Executive Summary
In the landscape of modern pharmaceutical synthesis, highly functionalized heterocyclic

scaffolds serve as the architectural foundation for targeted therapeutics. 2-Chloro-3-methoxy-
4-pyridinamine hydrochloride (and its free base counterpart) is a critical intermediate

extensively utilized in the development of complex active pharmaceutical ingredients (APIs),

including Polo-like kinase 4 (PLK4) inhibitors[1] and S100-protein inhibitors[2]. This technical

guide deconstructs the physicochemical properties, regioselective reactivity, and validated

synthetic methodologies associated with this compound, providing drug development

professionals with a mechanistic blueprint for its application.

Physicochemical Profiling & Structural Causality
The utility of 2-Chloro-3-methoxy-4-pyridinamine lies in the precise "push-pull" electronic

environment generated by its substituents. As a Senior Application Scientist, it is vital to

understand why this specific substitution pattern is synthetically valuable:
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C2-Chlorine (Electrophilic Center): Acts as an electron-withdrawing group via induction (-I

effect). This primes the C2 position for Palladium-catalyzed cross-coupling reactions (e.g.,

Suzuki, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).

C3-Methoxy (Steric Shield & Electronic Modulator): The methoxy group donates electron

density into the ring via resonance (+M effect) while withdrawing via induction. Crucially, its

spatial bulk provides steric shielding to both the C2 and C4 positions, which dictates the

need for catalytic accelerators (like DMAP) during functionalization[1].

C4-Amino (Nucleophilic Center): A strong electron-donating group that serves as the primary

nucleophile for amidation and sulfonylation[2].

Hydrochloride Salt Form: The isolation of this compound as an HCl salt (CAS: 2597177-48-

3) is a deliberate choice to enhance aqueous solubility, improve shelf-life, and prevent the

auto-oxidation commonly observed in electron-rich aminopyridines[3][4].

Quantitative Data Summary
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Property Value
Causality / Synthetic
Significance

Chemical Name
2-Chloro-3-methoxy-4-

pyridinamine hydrochloride

Standard IUPAC

nomenclature.

CAS Registry Number
2597177-48-3 (Salt) /

1227600-23-8 (Free Base)

Critical distinction for precise

stoichiometric calculations[4].

Molecular Formula C₆H₇ClN₂O · HCl

Defines the elemental

composition for mass

spectrometry[3].

Molecular Weight
195.05 g/mol (Salt) / 158.59

g/mol (Free Base)

Required for accurate

equivalent dosing in multi-step

synthesis[3][5].

Physical Form
Solid (White to light yellow

crystalline)

Color shifts to dark brown

indicate oxidative

degradation[3][6].

Storage Conditions
2-8°C, inert atmosphere,

protect from light

Prevents photo-oxidation and

moisture-induced hydrolysis[7]

[8].

Regioselective Reactivity Profile
The orthogonal reactivity of the C2 and C4 positions allows chemists to build complexity

iteratively. The diagram below maps the divergent synthetic pathways accessible from this core

scaffold.
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Caption: Regioselective reactivity profile of the functional groups.
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Synthetic Methodologies & Workflows
Upstream Synthesis Workflow
The synthesis of the 2-chloro-4-amino pyridine core typically relies on the sequential

functionalization of a pyridine precursor, leveraging directing groups and N-oxide chemistry to

dictate regiochemistry.
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Caption: Synthetic workflow for 2-Chloro-3-methoxy-4-pyridinamine hydrochloride.

Protocol 1: Orthogonal Boc-Protection of the C4-Amine
Context: To utilize the C2-chloro position for cross-coupling without interfering with the C4-

amine, orthogonal protection is required. This protocol is adapted from validated patent

literature detailing the synthesis of PLK4 inhibitors[1].

Step-by-Step Methodology:

Preparation: Suspend 2-Chloro-3-methoxy-4-pyridinamine hydrochloride (1.0 eq) in

anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere. Causality:

DCM provides excellent solubility for the resulting free base, while the 0 °C environment

suppresses exothermic side reactions.

Neutralization & Basification: Add triethylamine (TEA, 3.0 eq) dropwise. Causality: The first

equivalent neutralizes the HCl salt to liberate the free base; the remaining equivalents act as

an acid scavenger for the subsequent protection step[1].
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Catalytic Activation: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the mixture. Causality:

The methoxy group at C3 creates significant steric hindrance. DMAP overcomes this by

forming a highly reactive N-Boc pyridinium intermediate that readily attacks the hindered C4

amine.

Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 3.0 eq). Stir the mixture and

allow it to warm to 25 °C over 12 hours[1].

Workup & Isolation: Dilute the reaction with additional DCM (50 mL) and wash with saturated

aqueous NaHCO₃ (20 mL). Causality: The mild base neutralizes any remaining acids and

partitions water-soluble impurities (like TEA·HCl) into the aqueous layer, leaving the

protected product in the organic phase[1].

Protocol 2: Direct Sulfonylation for S100-Inhibitor
Synthesis
Context: The C4-amine can be directly converted into a sulfonamide, a key structural motif in

S100-protein inhibitors[2].

Step-by-Step Methodology:

Dissolution: Dissolve the free base of 2-chloro-3-methoxypyridin-4-amine (1.0 eq) in

anhydrous pyridine (1.5 mL per mmol). Causality: Pyridine acts dually as the solvent and the

acid scavenger for the HCl generated during the reaction.

Electrophile Addition: Add the target sulfonyl chloride (e.g., (3,5-

dichlorophenyl)methanesulfonyl chloride, 1.0 eq) at room temperature[2].

Reaction: Stir at room temperature for 16 hours. Causality: The electron-donating methoxy

group sufficiently activates the C4 amine, allowing nucleophilic attack on the sulfonyl chloride

without the need for thermal acceleration.

Precipitation & Isolation: Evaporate the pyridine under reduced pressure. Add ethanol (5 mL)

followed by water (2 mL) to the residue to precipitate the intermediate product. Collect the

solid by filtration, dry in a vacuum oven, and suspend in CHCl₃ for downstream

processing[2].
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Safety and Handling Protocols
As a halogenated aminopyridine, this compound requires rigorous laboratory safety protocols.

According to established Safety Data Sheets (SDS):

Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and

respiratory tract irritation (H335). It is harmful if swallowed (H302)[4][7].

Handling: Must be handled inside a certified chemical fume hood to prevent inhalation of

crystalline dust. Take measures to prevent the buildup of electrostatic charge[4].

Storage: Keep containers tightly closed in a dry, well-ventilated place at 2-8°C. The

compound must be kept upright to prevent leakage and stored under an inert atmosphere

(Argon or Nitrogen) to prevent oxidative degradation[4][7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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